(2-Methylphenyl)methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H14O2. It is a derivative of phenylacetic acid and is characterized by the presence of a methyl group attached to the phenyl ring and a methylprop-2-enoate group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methyl 2-methylprop-2-enoate typically involves the esterification of (2-Methylphenyl)methanol with methacrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (2-Methylphenyl)acetic acid.
Reduction: Formation of (2-Methylphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2-Methylphenyl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its reactivity and stability.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the phenyl ring and the methyl groups, which can affect its binding affinity to enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.
2-Propanol, 2-methyl-:
Uniqueness
(2-Methylphenyl)methyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
91990-22-6 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2-methylphenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-9(2)12(13)14-8-11-7-5-4-6-10(11)3/h4-7H,1,8H2,2-3H3 |
InChI Key |
ZYNKDLMBQIFFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.